2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine
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Overview
Description
2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine: is a chemical compound with the molecular formula C10H5Cl2N3O2S and a molecular weight of 302.14 g/mol . This compound is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a sulfanyl group attached to a pyrimidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine typically involves the reaction of 2,5-dichloropyrimidine with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide (H2O2), acetic acid.
Major Products Formed:
Substitution: Formation of various substituted pyrimidines.
Reduction: Formation of 2,5-dichloro-4-[(4-aminophenyl)sulfanyl]pyrimidine.
Oxidation: Formation of 2,5-dichloro-4-[(4-nitrophenyl)sulfonyl]pyrimidine.
Scientific Research Applications
Chemistry: 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
- 2,5-Dichloro-4-[(4-aminophenyl)sulfanyl]pyrimidine
- 2,5-Dichloro-4-[(4-nitrophenyl)sulfonyl]pyrimidine
- 2,5-Dichloro-4-[(4-methylphenyl)sulfanyl]pyrimidine
Uniqueness: 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine is unique due to the presence of both nitrophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,5-dichloro-4-(4-nitrophenyl)sulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O2S/c11-8-5-13-10(12)14-9(8)18-7-3-1-6(2-4-7)15(16)17/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDYHWHDLYGDDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NC(=NC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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